molecular formula C21H28O3 B14079897 (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione CAS No. 19542-59-7

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione

Cat. No.: B14079897
CAS No.: 19542-59-7
M. Wt: 328.4 g/mol
InChI Key: GOZGLSHDDOJPJS-HZPDHXFCSA-N
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Description

The compound (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione is a cannabinoid derivative characterized by a bicyclic benzo[c]chromene core with a pentyl side chain at position 3 and two ketone groups at positions 1 and 2. Its structure shares similarities with Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but differs in the substitution of hydroxyl groups with ketones. This modification impacts its physicochemical properties, receptor binding affinity, and metabolic stability .

Properties

CAS No.

19542-59-7

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9,12,15-16H,5-8,10-11H2,1-4H3/t15-,16-/m1/s1

InChI Key

GOZGLSHDDOJPJS-HZPDHXFCSA-N

Isomeric SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2CC(=CC3)C)(C)C

Canonical SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2CC(=CC3)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the chromene core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of the pentyl and trimethyl groups through various organic reactions such as alkylation and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Properties

Compound Receptor Affinity (CB1 Kd/Ki) Key Functional Groups Metabolic Stability Psychoactivity
Target Compound (1,4-dione) Not reported 1,4-dione, pentyl Moderate* Likely low
Δ⁹-THC 133 pM 1-OH, pentyl Low (rapidly metabolized) High
JWH-133 677 nM (CB2 selective) 3-(2-methylpentan-2-yl) High None
Anandamide 89 nM (CB1) Ethanolamide tail Low (FAAH substrate) Low

*Predicted based on ketone groups’ resistance to oxidative metabolism compared to hydroxyl groups.

Research Findings and Implications

  • Receptor Binding : The absence of hydroxyl groups in the target compound likely diminishes CB1 affinity, as evidenced by studies showing that hydroxyl substitution in Δ⁹-THC is critical for receptor interaction .
  • Metabolic Stability : The 1,4-dione groups may enhance stability against cytochrome P450 enzymes compared to Δ⁹-THC, which undergoes rapid hydroxylation .
  • Therapeutic Potential: While synthetic cannabinoids like JWH-133 are explored for inflammation, the target compound’s dual ketone groups could position it as a non-psychoactive analogue with modified pharmacokinetics .

Biological Activity

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione is a synthetic compound closely related to cannabinoids. It exhibits significant biological activity and has been the subject of various studies exploring its therapeutic potential and mechanisms of action.

  • Molecular Formula : C21H30O2
  • Molecular Weight : 314.462 Da
  • Structure : The compound belongs to the benzo[c]chromen family and features a complex polycyclic structure that contributes to its biological properties.

The primary mechanism of action for this compound involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2), which are integral to various physiological processes including pain modulation, appetite regulation, and immune response.

Biological Activities

  • Antinociceptive Effects : Research indicates that this compound possesses analgesic properties. Studies have shown that it can reduce pain perception in animal models through its action on cannabinoid receptors .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This has implications for conditions like arthritis and other inflammatory disorders .
  • Neuroprotective Effects : There is evidence suggesting that this compound may offer neuroprotection against oxidative stress and excitotoxicity in neuronal cells .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties that contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in cells .

Study 1: Analgesic Effects in Animal Models

A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of this compound using a mouse model. Results indicated a significant reduction in pain responses compared to control groups treated with placebo. The study concluded that the compound's effectiveness was likely due to its agonistic action on CB1 receptors .

Study 2: Anti-inflammatory Mechanisms

In a separate investigation focused on inflammatory responses in rats with induced arthritis, this compound was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing autoimmune conditions .

Comparative Biological Activity Table

Activity TypeMechanism of ActionReferences
AntinociceptiveCB1 receptor agonism,
Anti-inflammatoryInhibition of cytokine release ,
NeuroprotectiveReduction of oxidative stress ,
AntioxidantScavenging free radicals,

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